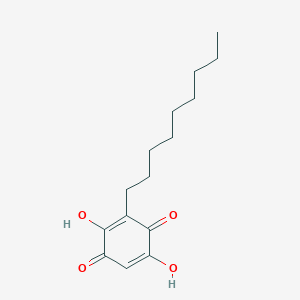

Homoembelin

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H22O4 |

|---|---|

Molecular Weight |

266.33 g/mol |

IUPAC Name |

2,5-dihydroxy-3-nonylcyclohexa-2,5-diene-1,4-dione |

InChI |

InChI=1S/C15H22O4/c1-2-3-4-5-6-7-8-9-11-14(18)12(16)10-13(17)15(11)19/h10,16,19H,2-9H2,1H3 |

InChI Key |

VEDJQIBXAVLFEU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCC1=C(C(=O)C=C(C1=O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Homoembelin Biosynthetic Pathway: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Homoembelin, a naturally occurring alkyl-substituted benzoquinone, has garnered significant interest for its diverse pharmacological activities. Understanding its biosynthetic pathway is crucial for metabolic engineering efforts to enhance its production and for the discovery of novel derivatives with improved therapeutic potential. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound, drawing parallels with the well-characterized biosynthesis of similar plant-derived benzoquinones. It details the key enzymatic steps, presents available quantitative data, outlines relevant experimental protocols, and provides visual representations of the metabolic route and associated experimental workflows. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in natural product chemistry, drug discovery, and metabolic engineering.

Introduction

This compound (2-hydroxy-5-methoxy-3-undecyl-1,4-benzoquinone) is a member of the benzoquinone class of secondary metabolites, predominantly isolated from plants of the Myrsinaceae family, such as Ardisia species.[1][2] These compounds are known for their wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4] The structural elucidation of this compound reveals a 1,4-benzoquinone core decorated with a hydroxyl group, a methoxy group, and a C11 alkyl side chain. While the complete biosynthetic pathway of this compound has not been definitively elucidated, extensive research on the biosynthesis of other plant-derived benzoquinones, such as sorgoleone, provides a robust framework for proposing a putative pathway.[5][6]

This guide will delineate a hypothetical biosynthetic pathway for this compound, grounded in the established principles of polyketide and shikimate pathway biochemistry. It will cover the key enzymes, intermediates, and regulatory aspects, offering a foundational understanding for future research in this area.

The Putative this compound Biosynthetic Pathway

The biosynthesis of this compound is proposed to be a hybrid pathway that likely involves contributions from both the fatty acid and polyketide synthesis routes. The core benzoquinone structure is likely derived from the polyketide pathway, while the undecyl side chain originates from fatty acid metabolism. The key enzymatic players in this proposed pathway are a Type III polyketide synthase (PKS), an O-methyltransferase (OMT), and a hydroxylase, likely a cytochrome P450 monooxygenase.

The proposed sequence of reactions is as follows:

-

Initiation: The pathway is initiated with a C12 fatty acyl-CoA ester, likely lauroyl-CoA, which serves as the starter unit.

-

Polyketide Synthesis: A Type III PKS catalyzes the iterative condensation of the lauroyl-CoA starter unit with three molecules of malonyl-CoA. This is followed by intramolecular cyclization and aromatization to produce an alkylresorcinolic acid intermediate, 5-undecylresorcinolic acid.

-

Decarboxylation: The alkylresorcinolic acid undergoes decarboxylation to yield 5-undecylresorcinol.

-

Hydroxylation: A hydroxylase, likely a P450 monooxygenase, introduces a hydroxyl group onto the aromatic ring of 5-undecylresorcinol to form a trihydroxylated intermediate.

-

O-Methylation: An S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase (OMT) catalyzes the transfer of a methyl group to one of the hydroxyl groups of the trihydroxylated intermediate, forming a methoxy group.

-

Oxidation: The resulting hydroquinone intermediate is oxidized to the final product, this compound. This oxidation may occur spontaneously or be enzyme-catalyzed by a polyphenol oxidase or laccase.[7][8]

Visualization of the Putative this compound Biosynthetic Pathway

Caption: Putative biosynthetic pathway of this compound.

Quantitative Data on Key Enzymes

While specific kinetic data for the enzymes in the this compound pathway are not available, data from homologous enzymes involved in the biosynthesis of other plant benzoquinones can provide valuable insights.

| Enzyme Family | Homologous Enzyme | Source Organism | Substrate | K_m (µM) | k_cat (s⁻¹) | Reference |

| Type III PKS | Sorgoleone Synthase | Sorghum bicolor | Decanoyl-CoA | 25 | 0.03 | [5] |

| O-Methyltransferase | OMT from Sorghum bicolor | Sorghum bicolor | 5-n-Pentyl-resorcinol | 50 | - | [5] |

| Hydroxylase (P450) | - | Sorghum bicolor | 5-Pentadecyl-resorcinol | - | - | [5] |

Note: The hydroxylase activity was detected in situ, but kinetic parameters were not determined. The provided data should be considered as representative and may not directly reflect the kinetics of the enzymes in the this compound pathway.

Experimental Protocols

This section outlines general methodologies for the key experiments required to elucidate and characterize the this compound biosynthetic pathway. These protocols are based on established methods used for studying similar pathways.

Enzyme Assays

4.1.1. Type III Polyketide Synthase (PKS) Assay

-

Objective: To determine the activity and substrate specificity of the PKS involved in this compound biosynthesis.

-

Principle: The assay measures the formation of the alkylresorcinolic acid product from a fatty acyl-CoA starter unit and radiolabeled malonyl-CoA.

-

Methodology:

-

Prepare a reaction mixture containing buffer (e.g., 100 mM potassium phosphate, pH 7.0), a fatty acyl-CoA starter unit (e.g., lauroyl-CoA), [2-¹⁴C]malonyl-CoA, and the crude or purified enzyme extract.

-

Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.

-

Stop the reaction by adding an acid (e.g., 20% HCl).

-

Extract the products with an organic solvent (e.g., ethyl acetate).

-

Separate the products by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Quantify the radiolabeled product using a scintillation counter or by autoradiography.

-

4.1.2. O-Methyltransferase (OMT) Assay

-

Objective: To measure the activity of the OMT responsible for methylating the hydroquinone intermediate.

-

Principle: The assay quantifies the transfer of a radiolabeled methyl group from S-adenosyl-L-[methyl-¹⁴C]methionine (SAM) to the hydroxylated substrate.

-

Methodology:

-

Set up a reaction mixture containing buffer, the hydroxylated substrate, S-adenosyl-L-[methyl-¹⁴C]methionine, and the enzyme preparation.

-

Incubate the mixture at the optimal temperature.

-

Terminate the reaction by adding an acid.

-

Extract the methylated product with an organic solvent.

-

Analyze the product by TLC or HPLC and quantify the radioactivity.

-

4.1.3. Hydroxylase (P450) Assay

-

Objective: To detect and characterize the hydroxylase activity.

-

Principle: This assay often relies on the consumption of NADPH, a required cofactor for P450 enzymes, or the detection of the hydroxylated product by mass spectrometry.

-

Methodology:

-

Prepare a reaction mixture containing buffer, the alkylresorcinol substrate, NADPH, and microsomes (which contain P450 enzymes) or a purified P450 enzyme.

-

Incubate the reaction.

-

Monitor the decrease in absorbance at 340 nm due to NADPH oxidation.

-

Alternatively, stop the reaction and extract the products for analysis by LC-MS to identify the hydroxylated product.

-

Experimental Workflow for Pathway Elucidation

Caption: General experimental workflow for elucidating a plant biosynthetic pathway.

Signaling and Regulation

The regulation of secondary metabolite biosynthesis in plants is a complex process involving a network of signaling pathways that respond to developmental cues and environmental stimuli. While specific regulatory mechanisms for this compound biosynthesis are unknown, general principles of plant secondary metabolism regulation likely apply.

-

Transcriptional Regulation: The expression of biosynthetic genes is often controlled by transcription factors (TFs) from families such as MYB, bHLH, and WRKY. These TFs can be activated by phytohormones like jasmonic acid (JA) and salicylic acid (SA), which are key signaling molecules in plant defense responses.

-

Developmental and Environmental Cues: The production of this compound may be tissue-specific and developmentally regulated, with higher accumulation in certain plant parts (e.g., roots, fruits) or at specific growth stages.[1] Environmental stresses, such as pathogen attack or herbivory, can also induce the biosynthesis of defensive compounds like benzoquinones.

A Simplified Model of Regulatory Signaling

Caption: A simplified model of the potential regulatory network for this compound biosynthesis.

Conclusion and Future Perspectives

This technical guide has presented a putative biosynthetic pathway for this compound based on current knowledge of plant benzoquinone biosynthesis. The proposed pathway, involving a Type III PKS, an O-methyltransferase, and a hydroxylase, provides a solid foundation for future research aimed at its complete elucidation. The provided experimental protocols and workflows offer a practical guide for researchers entering this field.

Future research should focus on the isolation and characterization of the specific enzymes from this compound-producing plants. This will involve a combination of transcriptomics, gene cloning, heterologous expression, and in vitro and in vivo functional analyses. A thorough understanding of the this compound biosynthetic pathway will not only be of fundamental scientific interest but will also open up new avenues for the biotechnological production of this and other medicinally important benzoquinones. The ability to manipulate this pathway through metabolic engineering could lead to the development of novel and more potent therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. goldbio.com [goldbio.com]

- 3. Synthesis and Biological Activity of Embelin and its Derivatives: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Embelin: A multifaceted anticancer agent with translational potential in targeting tumor progression and metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. researchgate.net [researchgate.net]

- 7. Catechol oxidase | Research Starters | EBSCO Research [ebsco.com]

- 8. Polyphenol oxidase - Wikipedia [en.wikipedia.org]

A Technical Guide to the Putative Mechanism of Action of Homoembelin

Disclaimer: This document provides an in-depth analysis of the mechanism of action of Embelin , a close structural analog of Homoembelin. Due to the limited availability of specific research on this compound, the information presented herein is based on the extensive studies conducted on Embelin. While the structural similarity suggests potential parallels in their biological activities, it is crucial to note that these mechanisms have not been experimentally validated for this compound. This guide is intended for researchers, scientists, and drug development professionals as a foundational resource to inform future investigations into this compound.

Introduction

This compound is a naturally occurring benzoquinone that shares a close structural resemblance to Embelin (2,5-dihydroxy-3-undecyl-1,4-benzoquinone)[1][2][3][4][5]. Embelin has garnered significant scientific interest for its diverse pharmacological properties, including anticancer, anti-inflammatory, and antioxidant activities[6][7][8]. The primary focus of this guide is to delineate the well-documented molecular mechanisms of Embelin, thereby providing a strong hypothetical framework for the potential mechanism of action of this compound. The core activities of Embelin revolve around the induction of apoptosis in cancer cells and the modulation of key inflammatory pathways.

Anticancer Mechanism of Action

The anticancer effects of Embelin are multifaceted, primarily driven by its ability to induce programmed cell death (apoptosis) and inhibit critical cell survival signaling pathways.

Inhibition of X-linked Inhibitor of Apoptosis Protein (XIAP)

A primary and well-established mechanism of Embelin is its function as a small-molecule inhibitor of the X-linked inhibitor of apoptosis protein (XIAP)[7][8][9][10]. XIAP is a potent endogenous inhibitor of caspases, the key executioner enzymes in the apoptotic cascade.

-

Molecular Interaction: Embelin binds to the BIR3 domain of XIAP, the same domain that interacts with and inhibits caspase-9[9]. This competitive binding prevents XIAP from neutralizing caspase-9.

-

Consequence of Inhibition: By inhibiting XIAP, Embelin allows for the activation of caspase-9, which in turn triggers the caspase cascade (including the activation of caspase-3), ultimately leading to apoptosis[6][9].

Modulation of Key Signaling Pathways

Embelin has been shown to modulate several critical signaling pathways that are often dysregulated in cancer, leading to decreased cell proliferation and survival.

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a central regulator of cell survival, proliferation, and growth. Embelin has been demonstrated to suppress this pathway.

-

Mechanism: Embelin treatment in various cancer cell lines leads to a decrease in the phosphorylation of Akt (p-Akt), which is the active form of the protein[11][12]. The inactivation of Akt leads to the downstream suppression of anti-apoptotic signals.

-

Downstream Effects: Inhibition of the PI3K/Akt pathway by Embelin contributes to the induction of apoptosis and the suppression of cell proliferation in cancer cells[12][13].

The Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a crucial role in inflammation and cell survival by promoting the expression of anti-apoptotic genes.

-

Mechanism: Embelin has been shown to inhibit the activation of NF-κB[10]. It can prevent the nuclear translocation of the p65 subunit of NF-κB, thereby inhibiting its transcriptional activity[10].

-

Downstream Effects: By suppressing the NF-κB pathway, Embelin downregulates the expression of NF-κB target genes that are involved in cell survival, proliferation, and angiogenesis.

Induction of Apoptosis

The culmination of XIAP inhibition and modulation of survival pathways is the induction of apoptosis. This is characterized by a series of morphological and biochemical events.

-

Mitochondrial Pathway: Embelin primarily induces the intrinsic (mitochondrial) pathway of apoptosis. This is evidenced by the loss of mitochondrial membrane potential and the release of cytochrome c from the mitochondria into the cytosol[14].

-

Caspase Activation: The release of cytochrome c leads to the formation of the apoptosome and the activation of caspase-9, which subsequently activates the executioner caspase-3[14][15]. Activated caspase-3 is responsible for the cleavage of various cellular substrates, leading to the characteristic features of apoptosis.

Anti-inflammatory Mechanism of Action

Embelin also exhibits significant anti-inflammatory properties through the inhibition of key enzymes and signaling pathways involved in the inflammatory response.

Inhibition of Pro-inflammatory Enzymes

Embelin has been shown to inhibit the activity of enzymes that are critical for the synthesis of pro-inflammatory mediators.

-

Cyclooxygenases (COX): In silico analyses have suggested that Embelin can bind to and inhibit COX-1 and COX-2, enzymes responsible for the production of prostaglandins.

-

Lipoxygenases (LOX): Embelin has been reported to inhibit 5-lipoxygenase (5-LO), an enzyme involved in the synthesis of leukotrienes.

Modulation of Inflammatory Signaling Pathways

Similar to its anticancer effects, the anti-inflammatory actions of Embelin are also mediated through the modulation of key signaling pathways.

-

NF-κB Pathway: As mentioned earlier, the inhibition of the NF-κB pathway by Embelin is a crucial mechanism for its anti-inflammatory effects, as NF-κB controls the expression of numerous pro-inflammatory cytokines and chemokines.

-

MAPK Pathway: Embelin has been suggested to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is also involved in the regulation of inflammatory responses.

Quantitative Data

The following tables summarize the reported in vitro cytotoxic activities of Embelin against various cancer cell lines.

Table 1: IC50 Values of Embelin in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |

| MCF-7 | Breast Cancer | ~6.04 | 24 | [16] |

| ~4.51 | 96 | [16] | ||

| MDA-MB-231 | Breast Cancer | ~4.45 | 24 | [16] |

| ~3.28 | 96 | [16] | ||

| PC3 | Prostate Cancer | 5.5 | Not Specified | [17] |

| HCT-116 | Colon Cancer | 29 | Not Specified | [17] |

| A549 | Lung Cancer | 4.4 | 48 | [18] |

| DU145 | Prostate Cancer | 6.31 | 48 | [18] |

| HepG2 | Liver Cancer | Not Specified | Not Specified | [14] |

| HT-29 | Colon Adenocarcinoma | 35 µg/mL | 24 | [19] |

| PC3 | Prostate Cancer | 13.6 | Not Specified | [20] |

| Du145 | Prostate Cancer | 21.3 | Not Specified | [20] |

| Caco-2 | Gastrointestinal Adenocarcinoma | 6.12 µg/mL | Not Specified | [20] |

| HT29 | Colon Cancer | 24.70 µg/mL | Not Specified | [20] |

Table 2: Enzyme Inhibitory Activity of Embelin

| Enzyme | IC50 (µM) | Inhibition Type | Reference |

| α-glucosidase | 4.2 | Mixed-type | [21] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to elucidate the mechanism of action of Embelin.

Cell Viability and Cytotoxicity Assays

-

MTT Assay: This colorimetric assay is widely used to assess cell metabolic activity as an indicator of cell viability.

-

Protocol:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat cells with various concentrations of Embelin for the desired time period (e.g., 24, 48, 72, or 96 hours).

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.[22][23][24]

-

-

-

Sulforhodamine B (SRB) Assay: This assay is based on the ability of the SRB dye to bind to protein components of cells, providing a measure of cell mass.

-

Protocol:

-

Follow steps 1 and 2 of the MTT assay protocol.

-

Fix the cells with trichloroacetic acid (TCA).

-

Stain the fixed cells with SRB solution.

-

Wash away the unbound dye and solubilize the protein-bound dye with a Tris-base solution.

-

Measure the absorbance at a specific wavelength (typically around 510 nm).

-

-

Apoptosis Assays

-

Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Protocol:

-

Treat cells with Embelin as described above.

-

Harvest the cells and wash them with a binding buffer.

-

Resuspend the cells in the binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide.

-

Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

-

-

-

Caspase Activity Assay: This assay measures the activity of key apoptotic enzymes, such as caspase-3 and caspase-9.

-

Protocol:

-

Treat and harvest cells as described previously.

-

Lyse the cells to release the cellular contents.

-

Incubate the cell lysate with a specific fluorogenic or chromogenic substrate for the caspase of interest (e.g., DEVD-pNA for caspase-3).

-

Measure the fluorescence or absorbance of the cleaved substrate, which is proportional to the caspase activity.[25][26][27]

-

-

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.

-

Protocol:

-

Treat cells with Embelin and lyse them to extract total protein.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific to the target proteins (e.g., XIAP, p-Akt, Akt, Caspase-3, PARP).

-

Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.[11][28][29]

-

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, visualize the key signaling pathways modulated by Embelin and a general experimental workflow for its investigation.

Caption: Anticancer signaling pathway of Embelin.

Caption: Experimental workflow for investigating Embelin.

Conclusion

The available scientific literature provides a robust understanding of the mechanism of action of Embelin as a promising anticancer and anti-inflammatory agent. Its ability to inhibit the key anti-apoptotic protein XIAP and modulate critical cell survival pathways like PI3K/Akt and NF-κB underscores its therapeutic potential. The detailed experimental protocols and quantitative data presented in this guide offer a solid foundation for researchers.

Crucially, it must be reiterated that this comprehensive analysis is based on studies of Embelin . While this compound's structural similarity suggests a high probability of shared mechanisms of action, dedicated experimental investigation is imperative to confirm these hypotheses. Future research should focus on performing the outlined in vitro and in vivo studies specifically with this compound to validate its molecular targets and signaling pathways. Such studies will be essential for the potential development of this compound as a novel therapeutic agent.

References

- 1. researchgate.net [researchgate.net]

- 2. Embelin | C17H26O4 | CID 3218 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Chemical structure of Embelin: Significance and symbolism [wisdomlib.org]

- 5. Embelin - Wikipedia [en.wikipedia.org]

- 6. Embelin: A multifaceted anticancer agent with translational potential in targeting tumor progression and metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Biological Activity of Embelin and its Derivatives: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Embelin: A novel XIAP inhibitor for the prevention and treatment of chronic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. The Application of Embelin for Cancer Prevention and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Targeting of X-linked inhibitor of apoptosis protein and PI3-kinase/AKT signaling by embelin suppresses growth of leukemic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. X-linked inhibitor of apoptosis protein inhibitor Embelin induces apoptosis via PI3K/Akt pathway and inhibits invasion in osteosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Embelin-induced apoptosis of HepG2 human hepatocellular carcinoma cells and blockade of HepG2 cells in the G2/M phase via the mitochondrial pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Embelin inhibits proliferation, induces apoptosis and alters gene expression profiles in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Embelin and Its Derivatives: Design, Synthesis, and Potential Delivery Systems for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. ROS-mediated induction of apoptosis by benzoquinone embelin in human colon adenocarcinoma cells HT-29 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Optimization of Extraction Conditions and Cytotoxic Activity of Rapanone in Comparison to Its Homologue, Embelin [mdpi.com]

- 21. Design, synthesis and α-glucosidase inhibition study of novel embelin derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. broadpharm.com [broadpharm.com]

- 24. medcraveonline.com [medcraveonline.com]

- 25. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 26. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 27. assaygenie.com [assaygenie.com]

- 28. researchgate.net [researchgate.net]

- 29. researchgate.net [researchgate.net]

Homoembelin: A Comprehensive Technical Guide to its Biological Activity Screening

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homoembelin (2,5-dihydroxy-3-undecyl-1,4-benzoquinone), a naturally occurring benzoquinone derived from the berries of Embelia ribes, has garnered significant scientific interest due to its diverse pharmacological activities. Traditionally used in Ayurvedic medicine, modern research has begun to elucidate the molecular mechanisms underlying its therapeutic potential. This technical guide provides an in-depth overview of the biological activities of this compound, with a focus on its anticancer, antimicrobial, and antioxidant properties. Detailed experimental protocols for key biological assays are provided, along with a summary of quantitative data and visualizations of relevant signaling pathways to facilitate further research and drug development efforts.

Anticancer Activity

This compound has demonstrated potent cytotoxic effects against a variety of cancer cell lines. Its anticancer activity is attributed to its ability to modulate multiple signaling pathways involved in cell proliferation, apoptosis, and metastasis.

Quantitative Anticancer Activity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against various cancer cell lines.

| Cancer Type | Cell Line | IC50 (µM) | Reference |

| Breast Cancer | MCF-7 | 80 µg/ml | [1][2][3] |

| Prostate Cancer | PC3 | 13.6 | [4] |

| Du145 | 21.3 | [4] | |

| Colon Cancer | HCT-116 | 29 | [5] |

| Pancreatic Cancer | MIAPaCa-2 | >50 | [5] |

| Glioblastoma | U87MG | 23.6 |

Key Signaling Pathways in Anticancer Activity

1.2.1. Inhibition of XIAP Signaling Pathway

This compound is a known inhibitor of the X-linked inhibitor of apoptosis protein (XIAP). By binding to XIAP, it disrupts its ability to inhibit caspases, thereby promoting apoptosis in cancer cells.

References

- 1. science.rsu.lv [science.rsu.lv]

- 2. [PDF] Isolation of embelin from and evaluation of its anti-cancer potential in Embelia ribes breast cancer | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Embelin and Its Derivatives: Design, Synthesis, and Potential Delivery Systems for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

The Therapeutic Potential of Homoembelin: An In-depth Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homoembelin, a naturally occurring benzoquinone identical to Embelin, is a bioactive compound extracted from the berries of Embelia ribes. Traditionally used in Ayurvedic medicine, this small molecule has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides a comprehensive review of the therapeutic potential of this compound, focusing on its anticancer, anti-inflammatory, neuroprotective, and antimicrobial properties. We present quantitative data in structured tables, detail experimental methodologies for key cited experiments, and visualize implicated signaling pathways using the DOT language.

Anticancer Activity

This compound has demonstrated potent anticancer effects across a variety of cancer cell lines. Its primary mechanism of action is attributed to the inhibition of the X-linked inhibitor of apoptosis protein (XIAP), which leads to the activation of apoptotic pathways in cancer cells. Furthermore, this compound modulates several key signaling pathways implicated in cancer progression, including the PI3K/AKT, NF-κB, and STAT3 pathways.

Quantitative Anticancer Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against various cancer cell lines, providing a quantitative measure of its cytotoxic efficacy.

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Citation |

| MCF-7 | Breast Cancer | 80 µg/ml | Not Specified | [1] |

| MDA-MB-231 | Breast Cancer | ~4.45 | 24 | [2] |

| MDA-MB-231 | Breast Cancer | ~3.28 | 96 | [2] |

| MCF-7 | Breast Cancer | ~6.04 | 24 | [2] |

| MCF-7 | Breast Cancer | ~4.51 | 96 | [2] |

| A549 | Lung Cancer | 4.4 | 48 | [3] |

| DU145 | Prostate Cancer | 6.31 | 48 | [3] |

| KB | Epithelial Carcinoma | 5.58 | Not Specified | [4] |

| U87MG | Glioblastoma | 23.6 | Not Specified | [5] |

| SGC7901 | Gastric Carcinoma | 5, 10, 15 (dose-dependent) | 24, 72, 120 | [6] |

Experimental Protocols

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[7][8][9][10]

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.[7][10]

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0-25 µM) and a vehicle control (e.g., DMSO) for the desired time periods (e.g., 24, 48, 72, or 96 hours).[2]

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[8]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[9]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control.

Xenograft mouse models are commonly used to evaluate the in vivo anticancer efficacy of compounds.[11][12][13][14][15]

-

Cell Implantation: Subcutaneously inject cancer cells (e.g., 1 x 10^6 MDA-MB-231 cells) into the flank of immunodeficient mice (e.g., nude mice).[13]

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100 mm³).

-

Treatment: Randomly assign the mice to treatment and control groups. Administer this compound (e.g., dissolved in a suitable vehicle) or the vehicle control to the mice via a specified route (e.g., intraperitoneal or oral gavage) at a predetermined dose and schedule.

-

Tumor Measurement: Measure the tumor volume using calipers every few days. Tumor volume can be calculated using the formula: (length x width²) / 2.

-

Endpoint: At the end of the study, euthanize the mice, and excise and weigh the tumors.

Anti-inflammatory Activity

This compound exhibits significant anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators. Its mechanism of action involves the suppression of the NF-κB signaling pathway, a key regulator of inflammation.

Quantitative Anti-inflammatory Data

While numerous studies report the anti-inflammatory effects of this compound, detailed quantitative data on the percentage of edema inhibition or specific cytokine level reductions are not consistently available in the reviewed literature. The primary mechanism cited is the downregulation of NF-κB signaling.

Experimental Protocols

This is a widely used in vivo model to screen for the anti-inflammatory activity of compounds.[7][16][17][18][19]

-

Animal Preparation: Use adult Wistar rats (150-200g).

-

Compound Administration: Administer this compound or a reference anti-inflammatory drug (e.g., indomethacin) intraperitoneally or orally 30-60 minutes before carrageenan injection.

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of the rats. Inject the same volume of saline into the left hind paw as a control.

-

Measurement of Paw Volume: Measure the paw volume of both hind paws at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.

-

Calculation of Edema Inhibition: The percentage of inhibition of edema is calculated using the formula: [(Vc - Vt) / Vc] x 100, where Vc is the average paw volume in the control group and Vt is the average paw volume in the treated group.

Neuroprotective Effects

This compound has shown promise as a neuroprotective agent in various models of neurodegenerative diseases. It is believed to exert its effects by reducing oxidative stress, inhibiting apoptosis, and modulating signaling pathways crucial for neuronal survival.[20][21]

Quantitative Neuroprotective Data

The neuroprotective potential of this compound has been demonstrated in vitro. For instance, pre-treatment of primary hippocampal neurons with this compound significantly enhanced cell viability after exposure to the neurotoxin streptozotocin (STZ).

| Cell Type | Neurotoxin | This compound Concentration (µM) | % Neuronal Viability Enhancement | Citation |

| Primary Hippocampal Neurons | STZ (8 mM) | 2.5 | 68.74% | [3] |

| Primary Hippocampal Neurons | STZ (8 mM) | 5 | 60.09% | [3] |

| Primary Hippocampal Neurons | STZ (8 mM) | 10 | 56.98% | [3] |

Experimental Protocols

This assay assesses the ability of a compound to protect neurons from a toxic insult.[3]

-

Cell Culture: Culture primary hippocampal neurons or a neuronal cell line (e.g., SH-SY5Y) in appropriate culture conditions.

-

Pre-treatment: Pre-incubate the neuronal cultures with different concentrations of this compound for a specific duration (e.g., 2 hours).

-

Induction of Neurotoxicity: Expose the cells to a neurotoxic agent such as streptozotocin (STZ) or amyloid-beta for 24 hours.

-

Assessment of Cell Viability: Determine cell viability using the MTT assay as described in the anticancer section. An increase in cell viability in the this compound-treated groups compared to the neurotoxin-only group indicates a neuroprotective effect.

Antimicrobial Activity

This compound has demonstrated broad-spectrum antimicrobial activity against various pathogenic bacteria.

Quantitative Antimicrobial Data

The following table presents the minimum inhibitory concentration (MIC) values of this compound against different bacterial strains.

| Bacterial Strain | Gram Stain | MIC (µg/mL) | Citation |

| Staphylococcus aureus | Positive | 62 (methicillin-sensitive) | |

| Staphylococcus aureus | Positive | 250 (methicillin-resistant) |

Signaling Pathways Modulated by this compound

This compound exerts its diverse therapeutic effects by modulating key intracellular signaling pathways. Understanding these interactions is crucial for elucidating its mechanism of action and for the development of targeted therapies.

PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is a critical regulator of cell survival, proliferation, and growth. Its aberrant activation is a hallmark of many cancers. This compound has been shown to inhibit this pathway, contributing to its anticancer effects.

NF-κB Signaling Pathway

The NF-κB pathway plays a central role in inflammation and is also implicated in cancer cell survival and proliferation. This compound effectively suppresses this pathway by preventing the degradation of IκBα, the inhibitory subunit of NF-κB.[1][4][6][22]

STAT3 Signaling Pathway

The STAT3 pathway is another crucial signaling cascade involved in cell growth, survival, and differentiation. Its constitutive activation is observed in many cancers. This compound has been reported to inhibit STAT3 activation, contributing to its antitumor activity.

Conclusion and Future Directions

This compound is a promising natural compound with multifaceted therapeutic potential. Its well-documented anticancer activity, coupled with its anti-inflammatory, neuroprotective, and antimicrobial properties, makes it a strong candidate for further drug development. The elucidation of its inhibitory effects on key signaling pathways such as PI3K/AKT, NF-κB, and STAT3 provides a solid mechanistic foundation for its observed biological activities.

Future research should focus on obtaining more detailed quantitative data, particularly for its anti-inflammatory and neuroprotective effects. In-depth mechanistic studies are also required to fully map its interactions within the implicated signaling pathways. Furthermore, preclinical and clinical studies are warranted to evaluate the safety and efficacy of this compound in various disease models and, ultimately, in human subjects. The development of novel drug delivery systems to enhance its bioavailability could also significantly augment its therapeutic potential.

References

- 1. Embelin suppresses osteoclastogenesis induced by receptor activator of NF-κB ligand and tumor cells in vitro through inhibition of the NF-κB cell signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Embelin prevents amyloid-beta accumulation via modulation of SOD1 in a Streptozotocin-induced AD-like condition: An evidence from in vitro investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Embelin, an inhibitor of X chromosome-linked inhibitor-of-apoptosis protein, blocks nuclear factor-kappaB (NF-kappaB) signaling pathway leading to suppression of NF-kappaB-regulated antiapoptotic and metastatic gene products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Embelin induces apoptosis of human gastric carcinoma through inhibition of p38 MAPK and NF-κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 8. Synthesis, antioxidant properties and neuroprotection of α-phenyl-tert-butylnitrone derived HomoBisNitrones in in vitro and in vivo ischemia models - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Inhibiting STAT3 signaling pathway by natural products for cancer prevention and therapy: In vitro and in vivo activity and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Inhibition of STAT3 Signaling Pathway by Terphenyllin Suppresses Growth and Metastasis of Gastric Cancer [frontiersin.org]

- 13. cancernetwork.com [cancernetwork.com]

- 14. Small-molecule inhibitors of the PI3K signaling network - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. IL-1β and TNFα Cooperativity in Regulating IL-6 Expression in Adipocytes Depends on CREB Binding and H3K14 Acetylation [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 18. criver.com [criver.com]

- 19. inotiv.com [inotiv.com]

- 20. Mechanistic Study on the Possible Role of Embelin in Treating Neurodegenerative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

In Silico Docking of Homoembelin: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in silico docking studies of Homoembelin (also known as Embelin), a natural benzoquinone with promising therapeutic potential. This document outlines the computational methodologies, summarizes quantitative binding data, and visualizes key signaling pathways and experimental workflows relevant to its mechanism of action.

Introduction to this compound and In Silico Docking

This compound, a key active constituent of Embelia ribes, has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and apoptotic effects[1][2]. A crucial aspect of understanding its therapeutic potential lies in elucidating its molecular interactions with various protein targets. In silico molecular docking has emerged as a powerful computational tool to predict and analyze these interactions at an atomic level. This technique simulates the binding of a ligand (this compound) to the active site of a receptor (protein target), providing insights into binding affinity, orientation, and the key residues involved in the interaction. These studies are instrumental in rational drug design and in predicting the efficacy of potential therapeutic agents[2][3][4].

Molecular Targets of this compound

In silico studies have identified several key protein targets for this compound, primarily implicated in apoptosis and inflammation pathways.

-

X-linked Inhibitor of Apoptosis Protein (XIAP): this compound is a recognized inhibitor of XIAP, a protein that plays a critical role in suppressing apoptosis by inhibiting caspases[1][2][3][5]. Docking studies have shown that this compound binds to the BIR3 domain of XIAP, the same site that interacts with caspase-9 and the endogenous XIAP inhibitor, Smac/DIABLO[2][3][6]. By occupying this site, this compound prevents XIAP from inhibiting caspase-9, thereby promoting apoptosis in cancer cells[3][5][7]. Computer simulations suggest that this compound can bind to both the BIR2 and BIR3 domains of XIAP[6].

-

Cyclooxygenase-2 (COX-2): As an enzyme involved in inflammation, COX-2 is another significant target for this compound and its derivatives[8][9]. Molecular docking studies have demonstrated that synthetic hybrids of this compound can effectively bind to the active site of COX-2, indicating its potential as an anti-inflammatory agent[8].

-

B-cell lymphoma 2 (Bcl-2) Family Proteins: this compound has been shown to modulate the expression of anti-apoptotic proteins from the Bcl-2 family, such as Bcl-2 and Bcl-xL[10]. While direct docking studies are less commonly cited, its ability to suppress these proteins is a key aspect of its pro-apoptotic mechanism.

Quantitative Data Summary

The following tables summarize the quantitative data from in silico docking studies of this compound and its derivatives against key protein targets. Docking scores, typically reported in kcal/mol, represent the predicted binding affinity, with lower scores indicating a more favorable interaction[9].

| Ligand | Target Protein | Docking Software | Docking Score (kcal/mol) | Reference |

| This compound Derivative 4 | Cyclooxygenase-2 (PDB ID: 6COX) | AutoDock Vina | -7.9 | [8] |

| This compound Derivative 8 | Cyclooxygenase-2 (PDB ID: 6COX) | AutoDock Vina | -8.2 | [8] |

| Ibuprofen (Reference) | Cyclooxygenase-2 (PDB ID: 6COX) | AutoDock Vina | Not specified in text | [8] |

| Ligand | Target Protein Domain | Assay | Inhibition Constant (Ki) | Reference |

| This compound Analogue 6g | XIAP BIR3 | Competitive Binding Assay | 180 nM | [4] |

Experimental Protocols for In Silico Docking

The following is a generalized yet detailed protocol for performing molecular docking studies of this compound with a target protein, based on common practices using AutoDock Vina.

Software and Resource Requirements

-

AutoDock Vina: A widely used open-source program for molecular docking[11].

-

AutoDock Tools (ADT): A graphical user interface for preparing input files for AutoDock Vina[12].

-

PyMOL or Chimera: Molecular visualization software for analyzing docking results.

-

Protein Data Bank (PDB): A repository for the 3D structural data of large biological molecules.

-

PubChem or ZINC database: A source for obtaining the 3D structure of this compound.

Step-by-Step Protocol

-

Protein Preparation:

-

Download the 3D crystal structure of the target protein (e.g., XIAP, PDB ID: 1F9X; COX-2, PDB ID: 6COX) from the Protein Data Bank.

-

Open the PDB file in AutoDock Tools.

-

Remove water molecules and any co-crystallized ligands.

-

Add polar hydrogens to the protein structure.

-

Compute and add Gasteiger charges.

-

Save the prepared protein in the PDBQT file format.

-

-

Ligand Preparation:

-

Obtain the 3D structure of this compound in SDF or MOL2 format from a chemical database like PubChem.

-

Open the ligand file in AutoDock Tools.

-

Detect the ligand's root and define its rotatable bonds to allow for conformational flexibility during docking.

-

Merge non-polar hydrogens.

-

Save the prepared ligand in the PDBQT file format.

-

-

Grid Box Generation:

-

In AutoDock Tools, define a grid box that encompasses the active site of the target protein. The grid box specifies the three-dimensional space where the docking algorithm will search for binding poses[13].

-

The center and dimensions (x, y, z) of the grid box are crucial parameters. For a known binding site, the grid should be centered on the co-crystallized ligand or key active site residues[14]. For blind docking, the grid box should cover the entire protein surface.

-

A typical grid spacing is 1 Å[13].

-

-

Docking Simulation with AutoDock Vina:

-

Create a configuration text file that specifies the file paths for the prepared protein and ligand, the center and dimensions of the grid box, and the desired output file name.

-

The exhaustiveness parameter in the configuration file controls the thoroughness of the search. A higher value increases the computational time but also the reliability of the results.

-

Run the AutoDock Vina executable from the command line, providing the configuration file as input.

-

-

Analysis of Results:

-

AutoDock Vina will generate an output file in PDBQT format containing the predicted binding poses of this compound, ranked by their docking scores (binding affinities).

-

Visualize the output file using PyMOL or Chimera to analyze the protein-ligand interactions.

-

Identify the key amino acid residues involved in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with this compound.

-

Visualization of Pathways and Workflows

This compound-Induced Apoptosis via XIAP Inhibition

The following diagram illustrates the signaling pathway of this compound-induced apoptosis through the inhibition of XIAP.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of embelin as a cell-permeable, small-molecular weight inhibitor of XIAP through structure-based computational screening of a traditional herbal medicine three-dimensional structure database - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and characterization of new embelin derivatives as potent inhibitors of X-linked inhibitor of apoptosis protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Embelin induces apoptosis through down-regulation of XIAP in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Embelin potentiates venetoclax-induced apoptosis in acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Targeting of X-linked inhibitor of apoptosis protein and PI3-kinase/AKT signaling by embelin suppresses growth of leukemic cells | PLOS One [journals.plos.org]

- 8. Investigation of embelin synthetic hybrids as potential COVID-19 and COX inhibitors: Synthesis, spectral analysis, DFT calculations and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Molecular docking analysis of known flavonoids as duel COX-2 inhibitors in the context of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. AutoDock Vina — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]

- 12. indico4.twgrid.org [indico4.twgrid.org]

- 13. youtube.com [youtube.com]

- 14. researchgate.net [researchgate.net]

Preliminary Cytotoxicity of Embelin: A Technical Overview

This guide provides a comprehensive overview of the preliminary cytotoxicity of Embelin, intended for researchers, scientists, and drug development professionals. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Data Presentation: In Vitro Cytotoxicity of Embelin

Embelin has demonstrated cytotoxic effects across a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, are summarized in the table below.

| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |

| HCT-116 | Colon Cancer | 29 | Not Specified | [1] |

| KB | Epithelial Carcinoma | 5.58 | Not Specified | [1] |

| K562 | Leukemia | Not Specified | Not Specified | [2] |

| U937 | Leukemia | Not Specified | Not Specified | [2] |

Experimental Protocols

The following are detailed methodologies for key experiments commonly cited in the study of Embelin's cytotoxicity.

Cell Viability and Cytotoxicity Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:

-

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.

-

Protocol:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of Embelin for a specified duration (e.g., 24, 48, or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Measure the absorbance of the solution at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

-

2. LDH (Lactate Dehydrogenase) Release Assay:

-

Principle: This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[3]

-

Protocol:

-

Culture cells in a 96-well plate and treat with Embelin as described for the MTT assay.

-

After treatment, collect the cell culture supernatant.

-

Add the supernatant to a reaction mixture containing the necessary substrates for the LDH enzymatic reaction.

-

Incubate the mixture at room temperature for a specified time.

-

Measure the absorbance at a specific wavelength to determine the amount of formazan produced, which is proportional to the amount of LDH released.

-

Express cytotoxicity as a percentage of the maximum LDH release control.

-

Apoptosis Assays

1. Annexin V/Propidium Iodide (PI) Staining:

-

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes.

-

Protocol:

-

Treat cells with Embelin for the desired time.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.

-

Analyze the stained cells by flow cytometry.

-

2. Caspase Activity Assay:

-

Principle: This assay measures the activity of caspases, which are key proteases in the apoptotic pathway. Fluorogenic or colorimetric substrates containing a specific caspase recognition sequence are used. Cleavage of the substrate by an active caspase releases a fluorescent or colored molecule.

-

Protocol:

-

Lyse Embelin-treated cells to release cellular proteins.

-

Add the cell lysate to a reaction buffer containing a specific caspase substrate (e.g., for caspase-3, -8, or -9).

-

Incubate the reaction at 37°C.

-

Measure the fluorescence or absorbance using a plate reader.

-

Quantify caspase activity relative to a standard curve or untreated control.

-

Mandatory Visualizations: Signaling Pathways and Workflows

The following diagrams illustrate key signaling pathways implicated in the cytotoxic effects of Embelin and a general experimental workflow for assessing its cytotoxicity.

References

- 1. mdpi.com [mdpi.com]

- 2. Targeting of X-linked inhibitor of apoptosis protein and PI3-kinase/AKT signaling by embelin suppresses growth of leukemic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cytotoxicity of the HpmA hemolysin and urease of Proteus mirabilis and Proteus vulgaris against cultured human renal proximal tubular epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Homoembelin in Traditional Medicine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Homoembelin, a naturally occurring benzoquinone found predominantly in plants of the Ardisia and Maesa genera, has been a cornerstone of traditional medicine systems for centuries, particularly in Southeast Asia. These plants have been empirically used to treat a wide array of ailments, including inflammatory conditions, parasitic worm infections, microbial ailments, and wounds. Modern pharmacological studies are now beginning to validate these traditional uses, uncovering the molecular mechanisms that underpin this compound's therapeutic effects. This technical guide provides an in-depth review of the traditional applications of this compound, supported by contemporary scientific evidence. It includes a summary of quantitative data on its biological activities, detailed experimental protocols for its evaluation, and diagrams of its molecular pathways and experimental workflows to serve as a resource for researchers and professionals in drug discovery and development.

Introduction: From Traditional Herb to Modern Pharmacopeia

Traditional medicine has long utilized plants from the Ardisia genus for a variety of therapeutic purposes. In South-East Asia, decoctions of the roots and leaves are commonly used to treat skin diseases, wounds, rheumatism, stomach-ache, and fever.[1] Specifically, Ardisia japonica is used in Traditional Chinese Medicine to manage coughs and uterine bleeding.[1][2] These plants are rich in several bioactive compounds, including quinones like this compound, which are believed to be responsible for many of their medicinal properties.[3][4] The historical and widespread use of these plants points to a rich ethnobotanical foundation for the investigation of this compound as a potential therapeutic agent. This guide will delve into the scientific validation of its traditional roles as an anti-inflammatory, anthelmintic, and antioxidant agent.

Anti-inflammatory Activity

The traditional use of Ardisia species for treating inflammatory conditions like rheumatism is well-documented.[3][4] Scientific studies have since corroborated this application, demonstrating significant anti-inflammatory effects of its constituents.

Quantitative Data: Anti-inflammatory Efficacy

While specific data for this compound is limited, studies on the closely related compound embelin, also found in Ardisia species, provide strong evidence of its anti-inflammatory potential. The following table summarizes the quantitative results from an in vivo study using a carrageenan-induced paw edema model in rats.

| Compound | Dosage | Time Point | % Inhibition of Edema | Reference |

| Embelin | 20 mg/kg | 3 hours | 71.01 ± 0.12% | [5][6] |

| Diclofenac (Standard) | 10 mg/kg | 3 hours | 71.79 ± 0.03% | [5] |

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

Research has elucidated that a key mechanism behind the anti-inflammatory action of embelin (and likely this compound) is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[7] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and chemokines.[8] In unstimulated cells, NF-κB is held inactive in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by inflammatory signals (like TNF-α), the IκB kinase (IKK) complex is activated, which then phosphorylates IκBα. This phosphorylation marks IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα frees NF-κB to translocate to the nucleus and initiate the transcription of inflammatory genes.[7][9] Embelin intervenes in this cascade by inhibiting the activation of the IKK complex, thereby preventing the phosphorylation and degradation of IκBα.[7] This action effectively traps NF-κB in the cytoplasm, blocking the inflammatory response.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Ardisia: health-promoting properties and toxicity of phytochemicals and extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Assessment of the anthelmintic activity of medicinal plant extracts and purified condensed tannins against free-living and parasitic stages of Oesophagostomum dentatum - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antioxidant and antidiarrheal activities of ethanol extract of Ardisia elliptica fruits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antioxidant activities of various extracts from ardisia sp leaves using dpph and cuprac assays and correlation with total flavonoid, phenolic, carotenoid content [hero.epa.gov]

- 8. mdpi.com [mdpi.com]

- 9. dpph assay ic50: Topics by Science.gov [science.gov]

Methodological & Application

Application Notes and Protocols: Extraction of Embelin from Embelia ribes

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols for the extraction, purification, and analysis of embelin (2,5-dihydroxy-3-undecyl-1,4-benzoquinone), the principal bioactive compound from the berries of Embelia ribes. While the user requested information on homoembelin, the available scientific literature predominantly focuses on embelin. The methodologies presented herein are considered the standard for isolating this class of benzoquinones and can be adapted for related compounds. This guide covers various extraction techniques, including maceration, Soxhlet, and microwave-assisted extraction, and summarizes quantitative data to aid in method selection and optimization.

Introduction

Embelia ribes, commonly known as Vidanga or false black pepper, is a woody climber utilized extensively in traditional Ayurvedic medicine.[1] Its therapeutic properties are largely attributed to the presence of benzoquinones, with embelin being the most significant and well-studied constituent.[2] Embelin has demonstrated a wide range of pharmacological activities, including anti-inflammatory, anticancer, anthelmintic, and neuroprotective effects.[1][3][4] Accurate and efficient extraction of embelin is a critical first step for research, standardization of herbal preparations, and the development of new pharmaceutical agents.[1] This document outlines optimized protocols for its isolation and characterization.

Experimental Protocols

The selection of an extraction method depends on factors such as available equipment, desired yield, processing time, and solvent use. Below are detailed protocols for common and effective methods.

Plant Material Preparation

Independent of the chosen extraction method, the initial preparation of the plant material is crucial for efficient extraction.

-

Procurement: Obtain dried berries of Embelia ribes from a reputable supplier.

-

Authentication: Ensure proper botanical identification of the plant material.

-

Grinding: Pulverize the dried berries into a coarse powder (e.g., 14 mesh) using a mechanical blender or mortar and pestle.[5][6] This increases the surface area for solvent interaction.

-

Storage: Store the powdered material in an airtight, light-protected container to prevent degradation of phytochemicals.

Protocol 1: Cold Maceration with Chloroform

This method is simple, requires minimal specialized equipment, and has been shown to produce high-purity crystalline embelin without the need for column chromatography.[7]

-

Maceration: Weigh the desired amount of powdered E. ribes berries and place it in a suitable container (e.g., a large Erlenmeyer flask).

-

Solvent Addition: Add chloroform to the powder. An optimized ratio is 1 part drug to 3 parts chloroform (w/v).[8]

-

Incubation: Seal the container and keep it at 49°C for approximately 34 minutes with occasional agitation.[8]

-

Filtration: Filter the mixture to separate the chloroform extract from the solid plant residue.

-

Concentration: Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature below 60°C until a semi-solid mass is obtained.[2][8]

-

Purification: Wash the resulting residue with petroleum ether (60-80°C) to remove fatty impurities and induce crystallization.[7]

-

Drying: Collect the resulting bright orange crystals and dry them completely. The melting point should be approximately 145-146°C.[7]

Protocol 2: Soxhlet Extraction

Soxhlet extraction is a continuous extraction method suitable for ensuring the exhaustive removal of the target compound. Various solvents can be used, with n-hexane and ethyl acetate being common choices.[3][6]

-

Loading: Place a known quantity (e.g., 10-250 g) of powdered E. ribes berries into a cellulose thimble.[3][6]

-

Assembly: Place the thimble inside the main chamber of the Soxhlet apparatus.

-

Solvent Addition: Fill the distillation flask with the chosen solvent (e.g., n-hexane or ethyl acetate) to about two-thirds of its volume.[3][6]

-

Extraction: Heat the solvent to its boiling point. The solvent vapor will travel to the condenser, drip into the chamber with the thimble, and extract the embelin. Once the chamber is full, the extract is siphoned back into the distillation flask. Allow this process to run continuously for approximately 6 hours, or until the solvent in the siphon arm runs clear.[3][5]

-

Concentration: After extraction, cool the apparatus and remove the distillation flask. Concentrate the extract using a rotary evaporator.[6]

-

Crystallization: Dissolve the resulting residue in a minimal amount of a dichloromethane and methanol mixture and allow it to stand for 24 hours to crystallize.[3] Alternatively, for ethyl acetate extracts, the concentrated residue can be purified as described in the maceration protocol.

Protocol 3: Microwave-Assisted Extraction (MAE)

MAE is a modern technique that uses microwave energy to heat the solvent and sample, significantly reducing extraction time and solvent consumption.

-

Sample Preparation: Mix a known amount of powdered E. ribes (e.g., 0.2 g) with a suitable solvent (e.g., 5 mL of chloroform or methanol) in a microwave-safe vessel.[4][5]

-

Extraction: Place the vessel in a microwave extractor. A reported protocol involves heating at 180 W for a total of 90 seconds, often applied in cycles (e.g., three 50-second heating periods with cooling in between).[4][5]

-

Filtration and Concentration: After extraction and cooling, filter the extract. The subsequent concentration and purification steps are similar to those described in other protocols.[5]

Quantitative Data Summary

The efficiency of embelin extraction is highly dependent on the chosen method and solvent. The following table summarizes quantitative findings from various studies to facilitate comparison.

| Extraction Method | Solvent | Key Parameters | Embelin Yield (% w/w) | Reference |

| Cold Maceration | Chloroform | 1:3 solid:solvent, 49°C, 34 min | 38.73 ± 1.13% | [8] |

| Reflux | Methanol | 8 hours, 60°C | 4.33% | [2] |

| Microwave-Assisted | Not Specified | 90 seconds | 5.08% | [4] |

| Soxhlet | Ethyl Acetate | 6 hours | Found to be the best for recovery | [6] |

| Soxhlet | n-Hexane | 6 hours | Protocol established | [3] |

| Various Methods | Chloroform | 2% (w/v) solid:solvent ratio | 1.98 - 2.25% | [5] |

Visualization of Workflows and Pathways

General Experimental Workflow for Embelin Extraction

The following diagram illustrates the sequential steps involved in the isolation and purification of embelin from Embelia ribes berries.

Caption: Flowchart of the key stages from raw plant material to purified embelin.

Embelin's Role in a Signaling Pathway

Embelin is a known inhibitor of the X-linked inhibitor of apoptosis protein (XIAP), which plays a crucial role in regulating programmed cell death (apoptosis). By inhibiting XIAP, embelin can promote apoptosis, a mechanism central to its anticancer activity.

Caption: Embelin inhibits XIAP, preventing the suppression of caspases and promoting apoptosis.

References

- 1. jmpas.com [jmpas.com]

- 2. ijpsonline.com [ijpsonline.com]

- 3. ajpp.in [ajpp.in]

- 4. Phytochemical analysis, antioxidant activities and optimized extraction of embelin from different genotypes of Embelia ribes Burm f.: a woody medicinal climber from Western Ghats of India - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bbrc.in [bbrc.in]

- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for the Chemical Synthesis of Homoembelin

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of established and modern methods for the chemical synthesis of homoembelin (5-undecyl-1,4-benzoquinone), a naturally occurring compound with potential therapeutic applications. The following sections detail various synthetic strategies, complete with experimental protocols, quantitative data, and visual representations of the chemical pathways.

Introduction

This compound, a member of the benzoquinone family, has garnered interest in the scientific community for its biological activities. Its synthesis is a key step in enabling further research into its medicinal properties and for the development of novel analogs. This document outlines three distinct and effective methods for the synthesis of this compound, providing researchers with a selection of approaches that vary in their starting materials, reaction conditions, and overall complexity. The described methods are:

-

Free-Radical Alkylation of 1,4-Benzoquinone with Lauric Acid: A classical and straightforward approach utilizing a readily available fatty acid as the source of the undecyl side chain.

-

Direct C-H Functionalization of 1,4-Benzoquinone with Undecylboronic Acid: A modern and efficient method that leverages a silver-catalyzed reaction for the direct introduction of the alkyl group.

-

Organocuprate Conjugate Addition to 1,4-Benzoquinone: A robust and widely used method in organic synthesis for the formation of carbon-carbon bonds, involving the 1,4-addition of an undecylcuprate reagent.

Data Presentation: Comparison of this compound Synthesis Methods

| Synthesis Method | Starting Materials | Key Reagents & Catalysts | Reaction Conditions | Reported Yield (%) |

| Method 1: Free-Radical Alkylation | 1,4-Benzoquinone, Lauric Acid | Silver Nitrate (AgNO₃), Ammonium Persulfate ((NH₄)₂S₂O₈) | Aqueous solution, 60-80°C | 60-70% (estimated) |

| Method 2: Direct C-H Functionalization | 1,4-Benzoquinone, Undecylboronic Acid | Silver Nitrate (AgNO₃), Potassium Persulfate (K₂S₂O₈) | Dichloromethane/Water, Room Temperature | ~65% |

| Method 3: Organocuprate Conjugate Addition | 1-Bromoundecane, 1,4-Benzoquinone | Magnesium (Mg), Copper(I) Iodide (CuI) | Diethyl ether or THF, Low temperature (-78°C to 0°C) | 50-60% (overall) |

Experimental Protocols

Method 1: Free-Radical Alkylation of 1,4-Benzoquinone with Lauric Acid

This method is based on the generation of an undecyl radical from lauric acid, which then adds to the 1,4-benzoquinone ring.

Materials and Reagents:

-

1,4-Benzoquinone

-

Lauric Acid (Dodecanoic Acid)

-

Silver Nitrate (AgNO₃)

-

Ammonium Persulfate ((NH₄)₂S₂O₈)

-

Acetonitrile

-

Water

-

Dichloromethane

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

In a round-bottom flask, dissolve 1,4-benzoquinone (1.0 eq) and lauric acid (1.2 eq) in a mixture of acetonitrile and water (3:1 v/v).

-

Add a catalytic amount of silver nitrate (0.1 eq).

-

Heat the mixture to 60-80°C with stirring.

-

Slowly add a solution of ammonium persulfate (2.0 eq) in water to the reaction mixture over a period of 30 minutes.

-

Continue to stir the reaction mixture at the same temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and extract with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure this compound.

Characterization:

-

The structure of the synthesized this compound should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Method 2: Direct C-H Functionalization with Undecylboronic Acid

This modern approach allows for the direct coupling of an undecyl group to the benzoquinone core.

Materials and Reagents:

-

1,4-Benzoquinone

-

Undecylboronic Acid

-

Silver Nitrate (AgNO₃)

-

Potassium Persulfate (K₂S₂O₈)

-

Dichloromethane (DCM)

-

Water

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

To a solution of 1,4-benzoquinone (1.0 eq) in dichloromethane, add undecylboronic acid (1.5 eq).

-

In a separate flask, prepare an aqueous solution of silver nitrate (0.1 eq) and potassium persulfate (2.0 eq).

-

Add the aqueous solution to the vigorously stirred dichloromethane solution at room temperature.

-

Stir the biphasic mixture at room temperature for 4-6 hours, monitoring the reaction by TLC.

-

Once the reaction is complete, separate the organic layer.

-

Extract the aqueous layer with dichloromethane (2 x 30 mL).

-

Combine the organic layers, wash with water and brine.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent.

-

Purify the residue by flash column chromatography on silica gel (hexane/ethyl acetate gradient) to yield this compound.

Method 3: Organocuprate Conjugate Addition

This classic method involves the 1,4-addition of a Gilman reagent (a lithium diorganocuprate) to 1,4-benzoquinone.

Materials and Reagents:

-

1-Bromoundecane

-

Magnesium (Mg) turnings

-

Copper(I) Iodide (CuI)

-

1,4-Benzoquinone

-

Anhydrous Diethyl Ether or Tetrahydrofuran (THF)

-

Saturated aqueous Ammonium Chloride (NH₄Cl) solution

-

Dichloromethane

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

Part A: Preparation of Undecylmagnesium Bromide (Grignard Reagent)

-

In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings (2.2 eq).

-

Add a small crystal of iodine to activate the magnesium.

-

Add a solution of 1-bromoundecane (2.0 eq) in anhydrous diethyl ether dropwise to the magnesium turnings. The reaction is initiated by gentle heating.

-

Once the reaction has started, add the remaining 1-bromoundecane solution at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

Part B: Formation of Lithium Diundecylcuprate and Reaction with 1,4-Benzoquinone

-

In a separate flame-dried flask, suspend copper(I) iodide (1.0 eq) in anhydrous diethyl ether at -20°C.

-

Slowly add the freshly prepared undecylmagnesium bromide solution (2.0 eq) to the CuI suspension with vigorous stirring.

-

Allow the mixture to stir at this temperature for 30 minutes to form the diundecylmagnesiumcuprate.

-

Cool the cuprate solution to -78°C and add a solution of 1,4-benzoquinone (1.0 eq) in anhydrous diethyl ether dropwise.

-

Stir the reaction mixture at -78°C for 1-2 hours.

Part C: Work-up and Oxidation

-

Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

-

Allow the mixture to warm to room temperature and stir until the copper salts are dissolved.

-

Extract the mixture with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

The intermediate hydroquinone is often oxidized to the quinone during work-up and purification. If necessary, the crude product can be dissolved in a suitable solvent and stirred in the presence of an oxidizing agent (e.g., silver(I) oxide or atmospheric oxygen) to ensure complete conversion to this compound.

-

Concentrate the solution and purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient).

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the chemical transformations and the logical flow of the synthetic procedures.

Caption: Free-Radical Alkylation Pathway for this compound Synthesis.

Caption: Direct C-H Functionalization Pathway for this compound Synthesis.

Caption: Organocuprate Addition Pathway for this compound Synthesis.

Caption: General experimental workflow for this compound synthesis.

Application Notes and Protocols for the Purification of Homoembelin

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of homoembelin, a naturally occurring alkylated benzoquinone with significant therapeutic potential. The methodologies outlined below are designed to guide researchers in obtaining high-purity this compound for various research and drug development applications.

Introduction to this compound and its Significance